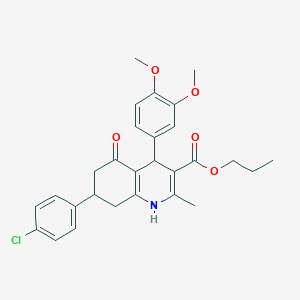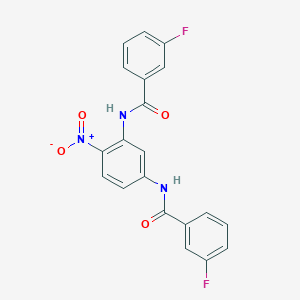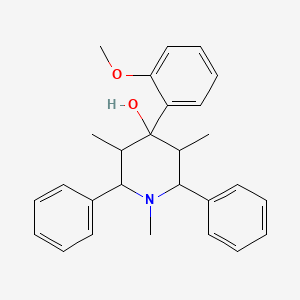
N~2~-(2-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide, also known as FMPMG, is a new drug compound that has been developed for scientific research purposes. FMPMG is a small molecule compound that has shown promising results in various studies related to neuroscience and pharmacology.
Mecanismo De Acción
The mechanism of action of N~2~-(2-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the brain and body. N~2~-(2-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function. N~2~-(2-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to modulate the activity of the GABA receptor, which is involved in the regulation of anxiety and seizures.
Biochemical and Physiological Effects:
N~2~-(2-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function, reduce anxiety and seizures, and have analgesic and anti-inflammatory effects. N~2~-(2-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to have a neuroprotective effect, which can help to prevent damage to the brain and nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~2~-(2-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is that it is a small molecule compound, which makes it easier to study than larger molecules. Additionally, N~2~-(2-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide has shown promising results in various studies related to neuroscience and pharmacology, which makes it an attractive compound for further research. However, one limitation of using N~2~-(2-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Direcciones Futuras
There are several future directions for the study of N~2~-(2-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide. One direction is to further investigate its potential as a treatment for neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Another direction is to study its potential as an analgesic and anti-inflammatory agent. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective derivatives of the compound.
Métodos De Síntesis
The synthesis of N~2~-(2-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide is a complex process that involves several steps. The initial step involves the reaction of 2-fluoroaniline with 3-methoxypropylamine to form N-(2-fluorophenyl)-N-(3-methoxypropyl)amine. This intermediate product is then reacted with methylsulfonyl chloride to form N-(2-fluorophenyl)-N-(3-methoxypropyl)-N-(methylsulfonyl)amine. Finally, this product is reacted with glycine to form N~2~-(2-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide.
Aplicaciones Científicas De Investigación
N~2~-(2-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide has been used in various scientific research studies related to neuroscience and pharmacology. It has shown promising results in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. N~2~-(2-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide has also been studied for its potential use as an analgesic and anti-inflammatory agent. Additionally, N~2~-(2-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide has been studied for its potential use in cancer treatment.
Propiedades
IUPAC Name |
2-(2-fluoro-N-methylsulfonylanilino)-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O4S/c1-20-9-5-8-15-13(17)10-16(21(2,18)19)12-7-4-3-6-11(12)14/h3-4,6-7H,5,8-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUCNKJBXAVGRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CN(C1=CC=CC=C1F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5161912.png)

![1-{[1-(3-chloro-4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5161927.png)
![N-[4-(10,12,14-trioxo-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-trien-11-yl)phenyl]acetamide](/img/structure/B5161951.png)

![1-(3-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B5161964.png)
![3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B5161972.png)
![(3R*,4R*)-1-[(2-methoxy-5-pyrimidinyl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5161977.png)

![8-(3-pyridinyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5161995.png)
![2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5162006.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5162008.png)
